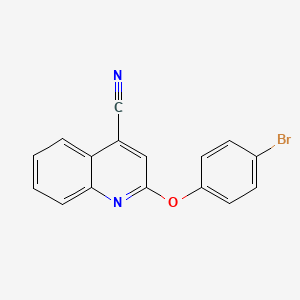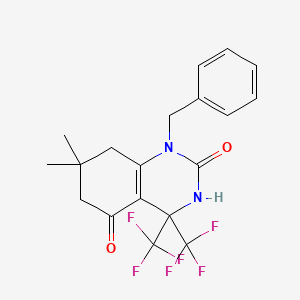![molecular formula C16H14ClFN4O3S B11113421 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B11113421.png)
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a sulfonamide group, and a substituted benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compoundFinally, the sulfonamide group is introduced via a sulfonation reaction using a suitable sulfonating agent .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and substituted benzene ring, which confer specific chemical reactivity and biological activity not found in simpler compounds like dichloroaniline or natural products like luteolin .
Properties
Molecular Formula |
C16H14ClFN4O3S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H14ClFN4O3S/c1-25-13-4-6-14(7-5-13)26(23,24)21-16-19-10-22(20-16)9-11-2-3-12(18)8-15(11)17/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
PESWVSSXXOAXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopentyl-5-{1-[2-(4-fluorophenyl)acetyl]-4-piperidyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11113343.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11113364.png)
![1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione](/img/structure/B11113373.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11113377.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(2-hydroxyphenyl)(pyridin-2-ylamino)methyl]-4H-pyran-4-one](/img/structure/B11113378.png)


![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11113387.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11113397.png)
![2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11113402.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113409.png)
![N-[4-(propan-2-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113420.png)
![4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide](/img/structure/B11113423.png)

